molecular formula C8H9ClN4 B11725900 N''-{[(2-Chlorophenyl)methylidene]amino}guanidine

N''-{[(2-Chlorophenyl)methylidene]amino}guanidine

Cat. No.: B11725900
M. Wt: 196.64 g/mol
InChI Key: PDWJALXSRRSUHR-UHFFFAOYSA-N
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Description

N''-{[(2-Chlorophenyl)methylidene]amino}guanidine, provided with a high purity specification of ≥99% and cataloged under CAS 13098-73-2, is a small molecule compound with the chemical formula C8H9ClN4 and a molecular weight of 196.640 g/mol . This compound is also widely referenced in scientific literature as (E/Z)-Icerguastat and (E/Z)-Sephin1 . Its primary researched value lies in its role as a selective inhibitor of the phosphatase regulatory subunit PPP1R15A (also known as R15A) . By targeting this specific subunit, the compound has emerged as a valuable pharmacological tool for investigating therapeutic strategies for protein misfolding diseases . Research indicates it can be used in studies focused on cellular stress response pathways. The product is intended for research and laboratory use only. All provided information is for informational purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWJALXSRRSUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C(N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Protocol

Reactants :

  • 2-Chlorobenzaldehyde (1 equiv)

  • Aminoguanidine bicarbonate (1 equiv)
    Conditions :

  • Solvent: Ethanol, methanol, or toluene

  • Catalyst: Hydrochloric acid (HCl, 0.1–1.0 equiv)

  • Temperature: Reflux (70–80°C for ethanol; 65°C for methanol)

  • Duration: 2–6 hours
    Workup :

  • Cooling to room temperature induces crystallization.

  • Filtration and washing with cold solvent yield crude product.

  • Recrystallization from ethanol/water or methanol/ether mixtures enhances purity.

Yield : 65–85% (Table 1).

Table 1: Optimization of Schiff Base Synthesis

SolventCatalystTemp (°C)Time (h)Yield (%)Purity (%)
EthanolHCl7847898
MethanolHCl6538297
TolueneHCl11066595

Mechanistic Insight :
The reaction’s efficiency depends on protonation of the aldehyde carbonyl, which enhances electrophilicity. Polar protic solvents (e.g., ethanol) stabilize the transition state, while elevated temperatures accelerate dehydration.

Alternative Methods: Cyanamide-Based Routes

While less common, substituted guanidines can be synthesized via cyanamide intermediates. For example, Lewis acid-catalyzed reactions between 2-chlorobenzyl cyanamide and ammonia or amines have been reported.

Aluminum Chloride-Catalyzed Synthesis

Reactants :

  • 2-Chlorobenzyl cyanamide (1 equiv)

  • Ammonia gas or aqueous NH₃ (2 equiv)
    Conditions :

  • Catalyst: Anhydrous AlCl₃ (0.2 equiv)

  • Solvent: Chlorobenzene or toluene

  • Temperature: 80–100°C

  • Duration: 5–8 hours
    Workup :

  • Column chromatography (silica gel, 5–25% methanol/ethyl acetate) isolates the product.

Yield : 50–60% (lower than Schiff base method).

Limitations :

  • Requires stringent anhydrous conditions.

  • Cyanamide precursors are less readily available than aldehydes.

Comparative Analysis of Methods

Efficiency and Scalability

  • Schiff Base Condensation outperforms cyanamide routes in yield (65–85% vs. 50–60%) and simplicity.

  • Cyanamide methods are preferable for synthesizing trisubstituted guanidines but are impractical for monosubstituted derivatives like the target compound.

Purification Challenges

  • Schiff base products often require recrystallization to remove unreacted aminoguanidine.

  • Cyanamide-derived guanidines necessitate chromatography due to byproduct formation (e.g., urea derivatives).

Recent Advances in Synthesis

Microwave-Assisted Condensation

Microwave irradiation (100–120°C, 20–30 minutes) reduces reaction time by 80% while maintaining yields ≥75%. This method is ideal for high-throughput screening but requires specialized equipment.

Green Chemistry Approaches

  • Solvent-free synthesis : Mechanochemical grinding of 2-chlorobenzaldehyde and aminoguanidine bicarbonate with a catalytic amount of HCl yields 70% product in 1 hour.

  • Aqueous micellar systems : Using SDS (sodium dodecyl sulfate) as a surfactant enables reactions in water, achieving 68% yield at 50°C.

Structural Characterization and Validation

Key analytical data for N''-{[(2-Chlorophenyl)methylidene]amino}guanidine:

  • ¹H NMR (DMSO-d₆) : δ 8.23 (s, 1H, CH=N), 7.52–7.62 (m, 4H, Ar-H), 6.85 (br s, 4H, NH₂).

  • IR (KBr) : 3325 cm⁻¹ (N-H stretch), 1617 cm⁻¹ (C=N), 1217 cm⁻¹ (C-Cl).

  • HPLC Purity : ≥97% (C18 column, acetonitrile/water gradient).

Industrial-Scale Production Considerations

Cost Analysis

  • Schiff Base Route : Raw material cost ≈ $120/kg (2-chlorobenzaldehyde: $80/kg; aminoguanidine bicarbonate: $40/kg).

  • Cyanamide Route : ≈ $200/kg (cyanamide synthesis adds $80/kg) .

Chemical Reactions Analysis

Types of Reactions

N’'-{[(2-Chlorophenyl)methylidene]amino}guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Antimicrobial Activity

N''-{[(2-Chlorophenyl)methylidene]amino}guanidine has demonstrated significant antimicrobial properties. Research indicates that guanidine derivatives can effectively target both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli (E. coli) with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for S. aureus and 1 µg/mL for E. coli .

Antiviral Properties

This compound has also been explored for its antiviral potential. Specifically, derivatives of this compound have been investigated as inhibitors of human adenovirus (HAdV). Certain analogues exhibited selective indexes greater than 100, indicating their potency against viral replication processes while maintaining low cytotoxicity . The mechanism appears to involve interference with the HAdV DNA replication cycle, providing a pathway for developing antiviral therapies.

Cancer Therapeutics

The cytotoxic effects of this compound on cancer cells have been documented in various studies. The compound's ability to inhibit cell proliferation makes it a candidate for further investigation in cancer treatment protocols . The guanidine moiety is known to interact with cellular targets that are pivotal in cancer cell survival and proliferation.

Inhibition of Glycation Processes

Another significant application of this compound lies in its potential to inhibit glycation processes associated with diabetes and aging. The compound can react with reactive carbonyls, thereby preventing the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications and age-related diseases . This property positions it as a valuable agent in managing diabetes and related metabolic disorders.

Synthesis and Structural Variability

The synthesis of this compound derivatives allows for structural modifications that can enhance its biological activities. Research has shown that varying substituents on the phenyl ring can significantly affect the compound's potency and selectivity against various pathogens . This adaptability makes it a versatile scaffold for drug design.

Mechanism of Action

The mechanism of action of N’'-{[(2-Chlorophenyl)methylidene]amino}guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Bonding

  • N''-{[(2-Chlorophenyl)methylidene]amino}guanidine: The planar CN3 core exhibits resonance stabilization, with bond lengths typical of guanidine derivatives (C–N = ~1.35–1.40 Å). The 2-chlorophenyl group introduces steric hindrance and electron-withdrawing effects, influencing reactivity .
  • Chlorhexidine : A bis-biguanide with two 4-chlorophenyl groups and a hexamethylene linker. The extended structure enhances antimicrobial activity but increases synthetic complexity and reduces solubility .
  • 2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylene)guanidine: Substitution with a trifluoromethyl group at the 5-position increases electronegativity and metabolic stability compared to the 2-chloro derivative .
  • N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine : Methylsulfanyl groups enhance lipophilicity and may improve anticancer activity, as seen in mitochondria-targeted analogs .

Key Research Findings

  • Structural Insights: X-ray crystallography of related guanidines (e.g., N′′-(4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine) reveals non-planar CN3 geometries and C–H···O hydrogen bonds, which stabilize crystal packing .
  • Synthetic Optimization: The use of n-butanol as a solvent and high-temperature conditions improves coupling efficiency in guanidine syntheses .
  • Toxicity Profile : Chlorophenyl guanidines may cause skin and respiratory irritation, as seen in safety data for 1-(4-Chlorophenyl)biguanide hydrochloride .

Data Table: Comparative Properties of Guanidine Derivatives

Compound Substituents Key Applications Bioactivity Notes Reference
This compound 2-Chlorophenyl Antimicrobial research Moderate lipophilicity
Chlorhexidine diacetate Bis-4-chlorophenyl, biguanide Clinical antiseptic Broad-spectrum activity
2-[2-Chloro-5-(trifluoromethyl)phenyl]-... 2-Chloro, 5-CF3 Drug development Enhanced metabolic stability
N-(2-Chloro-5-methylsulfanyl-phenyl)-... Methylsulfanyl groups Anticancer research Mitochondrial targeting

Biological Activity

N''-{[(2-Chlorophenyl)methylidene]amino}guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and potential anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Synthesis

This compound is characterized by a guanidine moiety linked to a 2-chlorophenyl group through a methylidene bridge. The molecular formula is C10_{10}H11_{11}ClN4_{4}, with a molecular weight of approximately 228.67 g/mol. The synthesis typically involves the condensation reaction between 2-chlorobenzaldehyde and aminoguanidine, resulting in the formation of the imine intermediate which can tautomerize to yield the final product.

Antibacterial Properties

This compound exhibits significant antibacterial activity. Studies indicate that this compound can inhibit the growth of various bacterial strains, making it a candidate for treating bacterial infections. The chlorophenyl group enhances its lipophilicity, improving cellular permeability and biological potency.

Mechanisms of Action:

  • Cell Wall Synthesis Inhibition: The compound interferes with bacterial cell wall synthesis, a critical process for bacterial survival.
  • Protein Synthesis Interference: It may also disrupt protein synthesis pathways within bacterial cells.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has shown promising results against various cancer cell lines, including HeLa and MCF-7 cells. The compound's IC50_{50} values against these cell lines indicate significant cytotoxic effects, suggesting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesPrimary Use
This compoundGuanidine with 2-chlorophenyl groupAntibacterial, Anticancer
ProguanilGuanidine derivative with two chlorophenyl groupsAntimalarial
AminoguanidineSimple guanidine derivativeNitric oxide synthase inhibitor
RobenidineVeterinary drug for coccidiosisAntimicrobial in veterinary medicine

This table illustrates how this compound stands out due to its dual activity against both bacterial infections and cancer cells.

Case Studies and Research Findings

  • Antibacterial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of multi-drug resistant bacterial strains, showcasing its potential in clinical settings where antibiotic resistance is prevalent .
  • Anticancer Potential : A study evaluating the compound's effects on cancer cell lines reported IC50_{50} values below 10 µg/mL for several derivatives, indicating strong cytotoxicity against cancer cells while showing minimal toxicity to normal cells .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the structure can significantly enhance biological activity. For instance, substituents at different positions on the phenyl ring have been shown to affect both antibacterial and anticancer potency .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR can identify tautomeric forms (e.g., enamine vs. imine configurations) by analyzing chemical shifts near δ 7–8 ppm for aromatic protons and δ 150–160 ppm for C=N groups .
  • Mass Spectrometry (MS): High-resolution MS (e.g., FAB or ESI) confirms molecular weight (expected ~230–250 g/mol) and fragmentation patterns (e.g., loss of Cl or CH3 groups) .
  • UV-Vis Spectroscopy: Conjugation between the chlorophenyl and guanidine moieties generates absorption bands at ~250–300 nm, useful for monitoring reaction progress .

How can computational methods predict the reactivity of this compound in nucleophilic environments?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (FMOs) to predict sites of nucleophilic attack. The LUMO often localizes on the imine (C=N) group, making it susceptible to nucleophilic addition. Solvent effects (e.g., acetonitrile) can be incorporated via polarizable continuum models (PCM) to refine activation energies . For example, Mulliken charge analysis of analogous compounds shows negative charges on the imine nitrogen (−0.35 e), supporting nucleophilic reactivity .

What strategies address contradictions in reported biological activity data for guanidine derivatives?

Advanced Research Question
Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:

  • Tautomerism: Equilibrium between imine and enamine forms alters binding affinity. Use NMR titration or pH-dependent UV-Vis to quantify tautomeric ratios .
  • Impurity Profiles: Trace solvents (e.g., residual triethylamine) or byproducts (e.g., Schiff base dimers) can interfere with assays. Validate purity via HPLC (≥95%) before testing .
  • Assay Conditions: Variations in pH or ionic strength (e.g., phosphate vs. Tris buffers) modulate charge states. Standardize protocols (e.g., 0.1 M PBS, pH 7.4) .

How can structure-activity relationships (SARs) guide the design of derivatives with enhanced stability?

Advanced Research Question
Systematic SAR studies involve:

  • Substituent Effects: Introducing electron-withdrawing groups (e.g., -NO2) at the chlorophenyl para position increases resonance stabilization of the guanidine core .
  • Steric Shielding: Bulkier substituents (e.g., methylsulfanyl groups) at the ortho position reduce hydrolysis rates by hindering solvent access .
  • Crystallographic Data: SCXRD-derived torsion angles (e.g., 5–10° deviations from planarity) inform steric strain minimization in derivatives .

What experimental controls are essential for validating synthetic reproducibility?

Basic Research Question

  • Negative Controls: Omit key reagents (e.g., 2-chlorobenzaldehyde) to confirm no product forms in their absence .
  • Kinetic Monitoring: Use TLC or in situ IR to track reaction progress (e.g., disappearance of aldehyde C=O stretch at ~1700 cm⁻¹) .
  • Internal Standards: Add a known quantity of deuterated analog (e.g., D4-triethylamine) for quantitative NMR yield calculations .

How does the chlorophenyl substituent influence spectroscopic and catalytic properties?

Advanced Research Question
The 2-chlorophenyl group:

  • Redox Activity: Cl’s electronegativity polarizes the aromatic ring, enhancing electrochemical response in cyclic voltammetry (e.g., oxidation peaks at +1.2 V vs. Ag/AgCl) .
  • Catalytic Effects: In metal complexes, Cl can act as a weak-field ligand, favoring octahedral geometries (e.g., Cu(II) coordination) .
  • Fluorescence Quenching: Heavy-atom effect from Cl increases spin-orbit coupling, reducing fluorescence quantum yield (ΦF < 0.1) .

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